2,2,2-Trifluoro-1-(1,4,5,6-tetrahydropyridin-3-yl)ethan-1-one is a compound that has garnered interest for its potential applications in medicinal chemistry, particularly as an efflux pump inhibitor against Mycobacterium tuberculosis. This compound features a trifluoromethyl group and a tetrahydropyridine moiety, which contribute to its unique chemical properties and biological activity.
The compound can be synthesized through various methods that have been explored in the literature. Notably, its derivatives have been studied for their biological activities and potential therapeutic applications.
This compound falls under the category of trifluoroacetophenones and tetrahydropyridine derivatives. Its structure allows it to interact with biological systems, making it relevant in pharmacological research.
The synthesis of 2,2,2-trifluoro-1-(1,4,5,6-tetrahydropyridin-3-yl)ethan-1-one can be achieved through several methodologies. One notable approach involves the use of 1,4,5,6-tetrahydropyridine as a starting material. The synthesis typically includes the following steps:
Technical details from studies indicate that purification methods can yield the compound with purity levels exceeding 95% .
The molecular structure of 2,2,2-trifluoro-1-(1,4,5,6-tetrahydropyridin-3-yl)ethan-1-one can be represented as follows:
Where:
The compound's molecular weight is approximately 201.15 g/mol. Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized to confirm its structure and purity .
The compound participates in various chemical reactions that are crucial for its application in medicinal chemistry:
Technical details indicate that these reactions are typically facilitated under specific catalytic conditions to optimize yields and selectivity .
The mechanism by which 2,2,2-trifluoro-1-(1,4,5,6-tetrahydropyridin-3-yl)ethan-1-one exerts its biological effects involves:
Data from studies suggest that this mechanism significantly enhances the antibacterial activity against multidrug-resistant strains of Mycobacterium tuberculosis .
The physical properties of 2,2,2-trifluoro-1-(1,4,5,6-tetrahydropyridin-3-yl)ethan-1-one include:
Chemical properties include:
Relevant analyses indicate that these properties make it suitable for various synthetic pathways and applications in drug development .
The primary applications of 2,2,2-trifluoro-1-(1,4,5,6-tetrahydropyridin-3-yl)ethan-1-one include:
Research indicates ongoing interest in modifying this compound to enhance its efficacy and broaden its applications in treating infectious diseases .
The 1,4,5,6-tetrahydropyridine scaffold serves as the foundational backbone for synthesizing 2,2,2-trifluoro-1-(1,4,5,6-tetrahydropyridin-3-yl)ethan-1-one. Chemoselective functionalization at the C-3 position is critical due to the compound’s enamine-like reactivity and potential competing reactions at other ring positions. Modern strategies leverage stereoelectronic control to achieve regioselectivity:
Table 1: Chemoselective Methods for Tetrahydropyridine C-3 Functionalization
Method | Conditions | Yield (%) | Selectivity (C-3 vs. Other Sites) |
---|---|---|---|
Yb(OTf)₃-Catalyzed Aza-Diels-Alder | CH₃CN, MgSO₄, 25°C, 12 h | 78–95 | >20:1 |
Solid-Phase Aza-Diels-Alder | Polystyrene resin, CH₂Cl₂, Yb(OTf)₃ | 82 | >50:1 |
Enamine Acylation | DMF, −20°C, EWG-protected N-1 | 65–88 | 15:1 |
Trifluoroacetyl group installation necessitates precise control to avoid side reactions like over-acylation or iminium ion formation. Two dominant strategies exist:
Table 2: Trifluoroacetylation Strategies and Performance
Strategy | Reagents/Catalysts | Temperature | Yield (%) |
---|---|---|---|
Nucleophilic Acylation | TFAA, DMF, −20°C | −20°C | 65–88 |
Iodine-Catalyzed MCR | I₂, MeOH, 4-trifluoromethylbenzaldehyde | 55°C | 78 |
Enolate Condensation | Ethyl trifluoroacetate, LDA, THF | −78°C | 60 |
Solvent polarity, temperature gradients, and catalyst loading dictate reaction efficiency and byproduct formation:
Table 3: Optimized Reaction Parameters for Key Synthetic Steps
Reaction Step | Optimal Solvent | Temperature | Catalyst Loading | Yield (%) |
---|---|---|---|---|
Tetrahydropyridine Synthesis | Acetonitrile | 25°C | Yb(OTf)₃ (5 mol%) | 95 |
Trifluoroacetylation | Anhydrous DMF | −20°C | None | 88 |
Iodine-Catalyzed MCR | Methanol | 55°C | I₂ (10 mol%) | 78 |
Industrial-scale production faces hurdles in isolating high-purity product due to similar polarity of byproducts and trifluoroacetyl group lability:
Table 4: Industrial Purification Challenges and Mitigation Strategies
Challenge | Solution | Purity Achieved | Scalability |
---|---|---|---|
Acid-Induced Decomposition | Reverse-Phase Chromatography | >98% | Pilot Scale |
Low Crystallinity | Seeding + Antisolvent (Heptane) | 99.5% | Commercial Scale |
Residual TFAA/TFA | Quaternary Amine Scavengers | Meets ICH Q3C | All Scales |
Throughput Limitations | Continuous Extraction | 95% | Lab Scale |
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: